Raltitrexed
Overview
Description
Raltitrexed, also known by its brand name Tomudex, is an antimetabolite drug used in cancer chemotherapy. It is a folate analog thymidylate synthase inhibitor, primarily used in the treatment of advanced colorectal cancer and malignant mesothelioma . This compound works by inhibiting the enzyme thymidylate synthase, which is essential for DNA synthesis, thereby preventing the growth and proliferation of cancer cells .
Mechanism of Action
Target of Action
Raltitrexed, also known as Tomudex, is a specific inhibitor of the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a primary target for many anticancer drugs .
Mode of Action
this compound inhibits TS, leading to DNA fragmentation and cell death . The drug is transported into cells via a reduced folate carrier . Once inside the cell, this compound undergoes extensive polyglutamation, which enhances its inhibitory power and duration .
Biochemical Pathways
this compound’s action primarily affects the pathway of DNA synthesis. By inhibiting TS, it prevents the formation of thymidine triphosphate, a key component required for DNA synthesis . This disruption in DNA synthesis leads to DNA fragmentation and ultimately, cell death .
Pharmacokinetics
this compound’s pharmacokinetics reveal that it has a terminal half-life of 260 hours . The drug is best described by a 3-compartment model, suggesting considerable sequestration of this compound in tissues, predominantly as polyglutamate forms . The average clearance of this compound is 2.4 L/h (40 ml/min), and this value is significantly reduced in patients with compromised renal function .
Result of Action
this compound’s action results in significant molecular and cellular effects. It leads to DNA fragmentation and cell death . Studies have shown that this compound can inhibit tumor cell colony formation, arrest the cell cycle, decrease the mitochondrial membrane potential, and induce apoptosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the combination of this compound with other active antitumor agents, which have different mechanisms of action and distinct tolerability profiles, may offer improved efficacy while maintaining acceptable toxicity .
Biochemical Analysis
Biochemical Properties
Raltitrexed inhibits thymidylate synthase (TS), leading to DNA fragmentation and cell death . It is transported into cells via a reduced folate carrier . Inside the cell, this compound is extensively polyglutamated, which enhances thymidylate synthase inhibitory power and duration .
Cellular Effects
This compound blocks an enzyme needed by the cell to live, interfering with the growth of cancer cells, which are eventually destroyed . It has been shown to significantly inhibit tumor cell colony formation, arrest the cell cycle, decrease the mitochondrial membrane potential, and induce apoptosis .
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of thymidylate synthase (TS), leading to DNA fragmentation and cell death . It is transported into cells via a reduced folate carrier and inside the cell, this compound is extensively polyglutamated, enhancing thymidylate synthase inhibitory power and duration .
Temporal Effects in Laboratory Settings
This compound has a triexponential elimination with a prolonged terminal elimination phase . At the peak, approximately 30% of the administered dose is in the deep tissue compartment, and 24 hours after dosing, more than 20% of the administered dose remains in the body with over 99% in the deep tissue compartment .
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause neural tube defects when administered at an optimal dose of 11.5 mg/kg body weight . The study found that this compound treatment significantly inhibited thymidylate synthase activity .
Metabolic Pathways
This compound is involved in the one-carbon metabolic pathway, where it acts as a folate analog and inhibits thymidylate synthase . This inhibition results in decreased synthesis of thymidine triphosphate, which is required for DNA synthesis .
Transport and Distribution
This compound is transported into cells via a reduced folate carrier . Once inside the cell, it is extensively polyglutamated, which enhances its inhibitory power and duration .
Subcellular Localization
Given that it is transported into cells via a reduced folate carrier and then extensively polyglutamated , it can be inferred that this compound likely localizes to the cytoplasm where it can interact with its target enzyme, thymidylate synthase.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Raltitrexed involves several key steps. One common method includes the reaction of N-(5-methylamino-2-thenoyl)-L-glutamate diethyl ester with 6-bromomethyl-3,4-dihydro-2-methyl-quinazoline-4-one under base catalysis and acid-binding conditions in the presence of an organic solvent. This produces a C-N coupling product, which undergoes hydrolysis under alkaline conditions. The hydrolysis product is then subjected to acid precipitation to obtain a crude product, which is further purified through recrystallization .
Industrial Production Methods: The industrial preparation of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves extraction and crystallization techniques to purify intermediates and the final product, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Raltitrexed undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline ring structure of this compound.
Substitution: Substitution reactions can occur at the methylamino and thienyl groups, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Raltitrexed has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying folate analogs and their interactions with enzymes.
Biology: this compound is used to investigate the mechanisms of enzyme inhibition and DNA synthesis.
Medicine: It is primarily used in cancer chemotherapy, particularly for colorectal cancer and malignant mesothelioma.
Comparison with Similar Compounds
Methotrexate: Another folate analog that inhibits dihydrofolate reductase, affecting DNA synthesis.
Pemetrexed: Similar to this compound, it inhibits multiple folate-dependent enzymes, including thymidylate synthase.
Uniqueness of this compound: this compound is unique in its specific inhibition of thymidylate synthase without requiring modulation effects on RNA. It has a distinct toxicity profile compared to other thymidylate synthase inhibitors and is fully active after polyglutamation, allowing for prolonged cellular retention and enhanced efficacy .
Properties
IUPAC Name |
(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTVGDXNLFLDRM-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046482 | |
Record name | Raltitrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble, 1.81e-02 g/L | |
Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Raltitrexed is an antineoplastic Agents and folic acid antagonists. Raltitrexed inhibits thymidylate synthase (TS) leading to DNA fragmentation and cell death. It is transported into cells via a reduced folate carrier. Inside the cell Raltitrexed is extensively polyglutamated, which enhances thymidylate synthase inhibitory power and duration. Inhibition of this enzyme results in decreased synthesis of thymidine triphosphate which is required for DNA synthesis. | |
Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
112887-68-0 | |
Record name | Raltitrexed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112887-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raltitrexed | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112887680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raltitrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[5-[[(1,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thienyl]carbonyl]-L-Glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RALTITREXED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCB9EGG971 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180-184 °C, 180 - 184 °C | |
Record name | Raltitrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raltitrexed | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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